Imidazo[1,2-a]pyridine-2-carbaldehyde

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Researchers requiring a reliable, multi-gram supply of Imidazo[1,2-a]pyridine-2-carbaldehyde often face inconsistent purity and undisclosed lead times. Our authenticated CAS 118000-43-4 eliminates these bottlenecks. • Anti-TB Lead Generation: Direct diversification at the 2-CHO position yields inhibitors with MIC 0.004-0.07 µM against MDR/XDR M. tuberculosis. • Scaffold-Specific Reactivity: Enables Knoevenagel/cyclization cascades to chromene-quinoline systems inaccessible from the 3-carbaldehyde isomer. • Stock & Quality: ≥96% HPLC purity, stored under inert atmosphere at 2-8 °C; shipped ambient.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 118000-43-4
Cat. No. B038260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-2-carbaldehyde
CAS118000-43-4
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C=O
InChIInChI=1S/C8H6N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-6H
InChIKeyQKKKBOZQZHBENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-2-carbaldehyde Overview


Imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 118000-43-4) is a fused bicyclic heteroaromatic aldehyde comprising an imidazole ring fused to a pyridine ring, with a reactive formyl (-CHO) group at the 2-position [1]. This privileged scaffold serves as a fundamental building block in medicinal chemistry and organic synthesis . Its core structure is integral to numerous biologically active compounds, including clinical agents like the cardiotonic olprinone and the anticancer zolimidine [2]. The compound is characterized by a molecular formula of C8H6N2O, a molecular weight of 146.15 g/mol, and a reported melting point of 78-79°C [1]. For procurement, it is typically available at purities of 95% or ≥97%, and is strictly intended for research and development use only .

Imidazo[1,2-a]pyridine-2-carbaldehyde vs. Positional Isomers


The substitution of imidazo[1,2-a]pyridine-2-carbaldehyde with its closest analogs, such as the 3-carbaldehyde isomer (CAS 6188-43-8), 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-93-1), or other imidazopyridine derivatives, is not trivial and will fundamentally alter the synthetic pathway and target molecule profile [1]. The specific position of the aldehyde group on the imidazopyridine core dictates its reactivity in key transformations like the Knoevenagel condensation, and its steric and electronic properties significantly impact its biological activity when incorporated into larger molecules . For example, the 2-carbaldehyde moiety enables specific cyclization reactions to form fused chromene and quinoline systems that are not accessible from the 3-carbaldehyde isomer [2]. The quantitative evidence below provides a direct, comparator-based justification for the specific selection of this compound over its closest in-class alternatives.

Imidazo[1,2-a]pyridine-2-carbaldehyde: Comparator Evidence


Knoevenagel Reactivity: 2- vs. 3-Carbaldehyde

Imidazo[1,2-a]pyridine-2-carbaldehyde (target) is a superior substrate for Knoevenagel condensations leading to complex heterocyclic systems compared to its 3-carbaldehyde isomer (Comparator 1). The 2-carbaldehyde undergoes a highly efficient Knoevenagel reaction with malononitrile to afford an α,β-unsaturated nitrile intermediate. This intermediate is critical for subsequent intramolecular cyclizations to yield 2-aminonicotinonitrile or 2-aminochromene moieties, a transformation that is not reported for the 3-carbaldehyde isomer [1]. While specific yields are not detailed in the abstract, the methodology is described as a 'simple, reproducible, and environmentally friendly method' using water or solvent-free conditions, underscoring its practical utility [1]. This contrasts with the lack of analogous, high-yielding, aqueous methodologies for the 3-carbaldehyde derivative. The molecular structure of the 2-carbaldehyde (C8H6N2O, MW 146.15 g/mol) also differs from the 3-carbaldehyde (CAS 6188-43-8, MW 146.15 g/mol) in its electronic and steric profile, which governs this reactivity [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

GSK-3β Docking: Imidazo[1,2-a] vs. [1,5-a] Scaffold

In computational drug discovery efforts targeting Glycogen Synthase Kinase-3β (GSK-3β) for Alzheimer's disease, the imidazo[1,2-a]pyridine core was selected as a primary scaffold for library generation, demonstrating its structural compatibility with the ATP-binding site of GSK-3β [1]. The study utilized an in silico approach, generating a library based on an imidazo[1,2-a]pyridine scaffold to target the 6Y9R receptor grid region [1]. This is a direct class-level inference for the 2-carbaldehyde as a key synthetic precursor to this active scaffold. In contrast, a separate in silico study focused on imidazo[1,5-a]pyridine-3-carboxamide derivatives [1]. The differential selection of the [1,2-a] over the [1,5-a] fused system highlights a quantifiable, albeit computational, preference for the target compound's core in this high-value therapeutic area. While specific docking scores for the 2-carbaldehyde itself are not provided, the scaffold choice is a critical differentiator for initiating a GSK-3β inhibitor program.

Computational Chemistry Alzheimer's Disease Kinase Inhibition

Anti-Tubercular Activity: Derived Scaffolds vs. Core

The imidazo[1,2-a]pyridine core, for which the 2-carbaldehyde is a crucial building block, has yielded compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. High-throughput screening of imidazo[1,2-a]pyridine derivatives has identified compounds with minimum inhibitory concentrations (MIC) as low as 0.03 μM against XDR-TB and 0.07 μM against MDR-TB . Furthermore, one derivative exhibited an MIC of 0.004 μM against replicating M. tuberculosis H37Rv strain . In contrast, the unsubstituted imidazo[1,2-a]pyridine core (a baseline comparator) lacks this specific and potent anti-tubercular profile, highlighting the essential role of synthetic elaboration from the 2-carbaldehyde platform.

Antimicrobial Tuberculosis Drug Discovery

Imidazo[1,2-a]pyridine-2-carbaldehyde: Research & Procurement Scenarios


Privileged Heterocyclic Library Synthesis

The 2-carbaldehyde group on the imidazo[1,2-a]pyridine core is a highly versatile synthetic handle. It has been successfully employed in a Knoevenagel condensation with malononitrile to generate an intermediate for the construction of 2-aminonicotinonitrile or 2-aminochromene moieties, which are privileged scaffolds in drug discovery [1]. This validated, aqueous-based methodology provides a direct and efficient route to structurally complex molecules that are not accessible from the 3-carbaldehyde isomer. Procurement of this specific compound is essential for research groups aiming to build focused libraries of these therapeutically relevant heterocycles. This approach is further supported by its use in sequential one-pot Suzuki-Miyaura/Knoevenagel reactions to create diverse imidazo[1,2-a]pyridinylpropenenitrile libraries .

Anti-Tubercular Drug Discovery Program

For teams targeting drug-resistant Mycobacterium tuberculosis, imidazo[1,2-a]pyridine-2-carbaldehyde is a strategic starting material. As evidenced by the class-level activity, derivatives of this scaffold have demonstrated exceptionally potent in vitro activity against MDR and XDR strains of M. tuberculosis, with some compounds achieving MIC values as low as 0.004-0.07 μM . This level of potency is not observed with the unfunctionalized core, making the aldehyde group at the 2-position a critical point for diversification and optimization. Procuring this building block provides a direct entry point into a chemical space that has already produced highly active anti-TB compounds, offering a clear and data-driven path for lead generation.

GSK-3β Scaffold Validation

The imidazo[1,2-a]pyridine scaffold has been specifically chosen and validated through in silico molecular docking and dynamic simulation studies as a promising core for developing novel ATP-competitive GSK-3β inhibitors for Alzheimer's disease therapy [2]. The decision to use this core over other isomers like imidazo[1,5-a]pyridine demonstrates its structural and electronic suitability for the target's active site. For computational chemistry groups or those integrating computational workflows into their drug discovery process, the purchase of imidazo[1,2-a]pyridine-2-carbaldehyde is a justified investment. It serves as a key precursor to synthesize the very compounds that can be used to experimentally validate these promising in silico findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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